molecular formula C13H12BrNO B188494 2-{[(3-Bromophenyl)amino]methyl}phenol CAS No. 90383-19-0

2-{[(3-Bromophenyl)amino]methyl}phenol

Cat. No.: B188494
CAS No.: 90383-19-0
M. Wt: 278.14 g/mol
InChI Key: SWSKVMLCFJTTNC-UHFFFAOYSA-N
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Description

2-{[(3-Bromophenyl)amino]methyl}phenol is an organic compound with the molecular formula C 13 H 12 BrNO . It belongs to a class of molecules known as Schiff base precursors or aminomethyl phenols, which are highly valued in chemical research as versatile building blocks for synthesizing more complex structures. Compounds of this type are frequently employed in coordination chemistry to create ligands for metal complexes . These complexes are of significant research interest for applications in catalysis and material science. The structural motif of this compound, featuring a phenol group linked to a brominated aniline, allows it to participate in various chemical transformations. Researchers utilize this scaffold to develop novel pharmaceutical intermediates, organic materials, and functional ligands. The bromine atom at the meta position on the phenyl ring offers a specific site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, expanding its utility in synthetic chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-bromoanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSKVMLCFJTTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357463
Record name 2-{[(3-bromophenyl)amino]methyl}phenol
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Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90383-19-0
Record name 2-{[(3-bromophenyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(3-BROMOANILINO)-O-CRESOL
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Synthetic Methodologies for 2 3 Bromophenyl Amino Methyl Phenol and Its Analogs

Direct Synthetic Routes to Aminomethylphenols

Direct synthetic routes offer a straightforward approach to aminomethylphenols by combining a phenol (B47542), an aldehyde, and an amine in a single reaction vessel.

Mannich-type Reactions (e.g., Pseudo-Betti Reactions)

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group. byjus.com In the context of synthesizing aminomethylphenols, a variation of this reaction, often referred to as a Pseudo-Betti reaction, is employed where a phenol acts as the nucleophile. wikipedia.org This reaction involves the condensation of a phenol, an aldehyde (commonly formaldehyde), and a primary or secondary amine. byjus.comlibretexts.org

The synthesis of 2-{[(3-Bromophenyl)amino]methyl}phenol can be efficiently achieved through a one-pot, three-component condensation. This method involves the reaction of a phenol, an aldehyde, and an amine, often catalyzed by an acid or base, or even under catalyst-free conditions. researchgate.netresearchgate.net For the target compound, this would involve reacting phenol, formaldehyde (B43269), and 3-bromoaniline (B18343).

A general representation of this approach is the reaction of an arylamine, an aldehyde, and a naphthol, which has been shown to proceed efficiently under various conditions to produce the corresponding Betti base. nih.govrsc.org The use of different substituted phenols, aldehydes, and aromatic amines allows for the creation of a diverse library of aminomethylphenol analogs. For instance, various primary amines have been successfully reacted with 8-hydroxyquinoline (B1678124) and formaldehyde to yield a range of Mannich bases. nih.gov

Reactant 1Reactant 2Reactant 3Product
PhenolFormaldehyde3-BromoanilineThis compound
2-NaphtholBenzaldehydeAniline (B41778)1-[(Phenylamino)methyl]-2-naphthol
8-HydroxyquinolineFormaldehydeOctylamine7-[(Octylamino)methyl]quinolin-8-ol

The mechanism of the Mannich reaction commences with the formation of an electrophilic iminium ion from the amine and the aldehyde. libretexts.orgwikipedia.org In the case of synthesizing this compound, 3-bromoaniline would react with formaldehyde to generate the corresponding N-(3-bromophenyl)methaniminium ion.

The phenol then acts as a nucleophile, attacking the iminium ion to form the final aminomethylated phenol product. wikipedia.org The reaction is typically facilitated by the tautomerization of the phenol to its more nucleophilic keto form, although direct electrophilic substitution on the activated aromatic ring is also a key pathway. The formation of the imine or iminium ion is a crucial rate-determining step, and its electrophilicity is key to the reaction's success. nih.gov

Reductive Amination Pathways

Reductive amination provides an alternative route to this compound. This two-step process begins with the reaction of a salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with 3-bromoaniline to form an imine (Schiff base). This intermediate is then reduced in a subsequent step to yield the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

This pathway offers good control over the product formation and can be advantageous when the direct Mannich-type reaction is sluggish or yields undesirable byproducts.

Strategies Involving Pre-formed Imine/Schiff Base Intermediates

This strategy is closely related to reductive amination but emphasizes the isolation and purification of the imine intermediate before the reduction step. The condensation of salicylaldehyde with 3-bromoaniline in a suitable solvent like ethanol (B145695) or methanol (B129727) readily forms the corresponding N-(3-bromophenyl)-2-hydroxybenzylideneimine.

This pre-formed Schiff base can then be reduced to this compound. This approach is particularly useful for ensuring the purity of the final product and for studying the properties and reactivity of the imine itself. The synthesis of various Betti bases has been accomplished through the reaction of pre-formed imines with phenols. wikipedia.orgnih.gov

Starting Material 1Starting Material 2IntermediateReducing AgentFinal Product
Salicylaldehyde3-BromoanilineN-(3-bromophenyl)-2-hydroxybenzylideneimineNaBH₄This compound
BenzaldehydeAnilineN-BenzylideneanilineH₂/Pd-CN-Benzylaniline

Palladium-Catalyzed C-N Cross-Coupling Strategies

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a versatile method for synthesizing aryl amines. In the context of this compound synthesis, this strategy could be envisioned in a convergent manner.

One potential route would involve the synthesis of 2-(aminomethyl)phenol (B125469) and its subsequent coupling with 1,3-dibromobenzene (B47543) or 3-bromoiodobenzene in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This approach allows for the late-stage introduction of the 3-bromophenyl group, which can be advantageous for creating analogs with variations in the aniline moiety. While direct application to the specific target compound is not widely reported, the generality of the Buchwald-Hartwig amination suggests its feasibility. Research has demonstrated the successful use of palladium catalysis for the synthesis of complex amine-containing structures. nih.gov

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination has become a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen (C–N) bonds. wikipedia.orgacs.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides, a transformation that is central to the synthesis of the target compound. wikipedia.org The reaction's development in the mid-1990s by Stephen L. Buchwald and John F. Hartwig provided a significant improvement over traditional methods, which often required harsh conditions and had limited functional group tolerance. wikipedia.orgacs.org

In the context of synthesizing analogs of this compound, the Buchwald-Hartwig reaction would typically involve the coupling of an aryl halide (like 1-bromo-3-nitrobenzene, which can be later reduced) with an aminomethylphenol precursor. Alternatively, a pre-formed aminophenol could be coupled with a suitable brominated reagent. The reaction's versatility allows for the coupling of a wide array of amines with various aryl coupling partners. wikipedia.org

The catalytic system is a critical component of this reaction. Over the years, several generations of catalyst systems have been developed, often featuring sterically hindered phosphine ligands. These ligands enhance the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov The choice of palladium source, ligand, base, and solvent must be carefully optimized for each specific set of substrates. nih.gov For instance, studies on the amination of aryl bromides have shown that non-polar solvents like toluene (B28343) are often effective, and the selection of the base (e.g., t-BuOLi, Cs₂CO₃) can be crucial for achieving high conversion rates. nih.gov

Table 1: Key Components in Buchwald-Hartwig Amination | Component | Function / Examples | Citation | | :--- | :--- | :--- | | Catalyst Precursor | Source of Palladium(0) | Pd(OAc)₂, [Pd(allyl)Cl]₂ | nih.govnih.gov | | Ligand | Stabilizes Pd, facilitates catalytic cycle | BINAP, DPPF, X-Phos, t-BuXPhos | wikipedia.orgnih.govnih.gov | | Base | Deprotonates the amine | KOt-Bu, Cs₂CO₃, t-BuOLi | nih.govnih.gov | | Solvent | Reaction medium | Toluene, DMF | nih.govnih.gov |

The reaction has been successfully applied to complex molecules, including the functionalization of estrone (B1671321) derivatives, demonstrating its robustness and applicability in creating C(sp²)-N bonds on aromatic rings. nih.gov

Suzuki-Miyaura Coupling for Aryl-Bromide Functionalization

While the Buchwald-Hartwig reaction forms the core C-N bond, the Suzuki-Miyaura coupling offers a powerful strategy for functionalizing the aryl-bromide portion of the molecule. This palladium-catalyzed cross-coupling reaction creates a carbon-carbon (C-C) bond between an organoboron compound (like an arylboronic acid) and an organic halide. mdpi.comnih.gov The bromine atom on the 3-bromophenyl group of the target molecule is an ideal handle for such transformations, allowing for the synthesis of a diverse library of analogs.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

This methodology is highly versatile and tolerates a wide range of functional groups. It can be used to couple the bromo-substituted aminophenol scaffold with various aryl- or heteroarylboronic acids. researchgate.netresearchgate.net For example, research has demonstrated the successful coupling of heteroaryl bromides with arylboronic acids using low catalyst loadings, highlighting the reaction's efficiency. researchgate.net The choice of catalyst, ligand, and reaction conditions can be tailored to accommodate even sterically demanding or electronically challenging substrates. researchgate.net Recent advancements have even expanded the scope to include nitroarenes as coupling partners, further showcasing the reaction's adaptability. mdpi.com

Table 2: Example Suzuki-Miyaura Reaction Parameters

Parameter Detail Citation
Substrates Aryl/Heteroaryl Bromide + Arylboronic Acid researchgate.net
Catalyst Pd(OAc)₂, Pd(PPh₃)₄ mdpi.comnih.gov
Ligand Phosphine-based (e.g., PPh₃) or N-Heterocyclic Carbenes (NHCs) mdpi.comnih.gov
Base K₃PO₄, NaOEt mdpi.comresearchgate.net

| Solvent | Toluene, THF | mdpi.comresearchgate.net |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic planning, aiming to reduce waste and minimize the use of hazardous substances. orgchemres.org The synthesis of aminomethylphenols has been a target for such improvements.

Solvent-Free Reaction Conditions

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution. orgchemres.org Solvent-free, or solid-state, reactions offer a compelling alternative. These reactions are often conducted by grinding the reactants together, sometimes with a solid catalyst, or by using techniques like microwave or ultrasound irradiation to promote the reaction. nih.govrsc.org

This approach offers numerous advantages, including operational simplicity, reduced reaction times, cleaner reaction profiles, and easier work-up procedures. orgchemres.orgrsc.org For instance, a mechanochemistry-driven, solvent-free method has been developed for the amination of 1,4-naphthoquinone, demonstrating the feasibility of forming C-N bonds without a bulk solvent medium. rsc.org Similarly, the synthesis of α-aminophosphonates has been achieved under solvent-free conditions using ultrasound irradiation, resulting in excellent yields and high selectivity. nih.gov The Petasis borono-Mannich (PBM) reaction, a three-component reaction of an aldehyde, amine, and boronic acid, has also been adapted to be catalyst- and solvent-free for the synthesis of aminomethylphenol derivatives. benthamdirect.com

Deep Eutectic Solvents and Ionic Liquid Applications

Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) have emerged as promising green alternatives to conventional organic solvents. mdpi.comrsc.org

Deep Eutectic Solvents (DESs) are mixtures of two or more solid components (a hydrogen bond acceptor and a hydrogen bond donor) that, when combined in a specific molar ratio, form a liquid with a melting point significantly lower than that of the individual components. mdpi.commdpi.com They are often biodegradable, have low volatility, and can be prepared from inexpensive, naturally occurring compounds like choline (B1196258) chloride and urea. mdpi.comresearchgate.net DESs can act as both the solvent and, in some cases, the catalyst for a reaction. researchgate.net They have been successfully used in various organic transformations, including the synthesis of amine derivatives. mdpi.com

Ionic Liquids (ILs) are salts with melting points below 100°C. They exhibit unique properties such as negligible vapor pressure, high thermal stability, and excellent solvating ability for a wide range of compounds. nih.govsemanticscholar.org By modifying the cation and anion, their properties can be tailored for specific applications. nih.gov ILs have been employed as recyclable solvents and catalysts for the synthesis of biologically active compounds, including 1-aminoalkyl-2-naphthol derivatives, which are structurally related to the target compound. scispace.comijcce.ac.ir The use of ILs can lead to improved reaction yields, shorter reaction times, and simplified product separation. ijcce.ac.ir

Stereoselective Synthesis of Chiral Aminomethylphenol Derivatives

Many biologically active molecules exist as single enantiomers, where only one of the two mirror-image forms is active. Therefore, controlling the stereochemistry during synthesis is crucial.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for achieving stereocontrol is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. scielo.org.mx The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in preference to the other. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved from the product and can often be recovered and reused. scielo.org.mx

This approach is widely used in both academic and industrial settings for the synthesis of enantiomerically pure compounds. wikipedia.org A variety of chiral auxiliaries have been developed, each with specific advantages.

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are highly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol (B89426) additions. researchgate.net

Camphorsultam: Also known as Oppolzer's sultam, this auxiliary is effective in a range of reactions, including Michael additions and aldol reactions, often providing excellent diastereoselectivity. wikipedia.org

Pseudoephedrine and Pseudoephenamine: These compounds serve as practical chiral auxiliaries for asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids, alcohols, and ketones. nih.gov Pseudoephenamine, in particular, has shown superior stereocontrol in reactions that form challenging quaternary carbon centers. nih.gov

In the synthesis of a chiral derivative of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the asymmetric formation of the stereocenter at the methyl group.

Table 3: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Citation
Evans Oxazolidinones Asymmetric Aldol Reactions, Alkylations researchgate.net
Camphorsultam Michael Additions, Diels-Alder Reactions wikipedia.org
Pseudoephedrine/Pseudoephenamine Asymmetric Alkylation to form chiral acids, ketones, etc. nih.gov

Asymmetric Catalysis in Aminomethylphenol Formation

The synthesis of specific enantiomers of aminomethylphenols is of paramount importance, as the biological activity and pharmacological profile of chiral molecules are often stereospecific. Asymmetric catalysis provides the most elegant and efficient means to achieve this, by creating a chiral environment that favors the formation of one enantiomer over the other. Both biocatalytic and chemocatalytic approaches have been successfully employed for the asymmetric synthesis of chiral 1,2-amino alcohols and related structures, which are directly applicable to the formation of enantiopure aminomethylphenols.

Biocatalytic Methods: Enzymes, with their inherent chirality and high specificity, are powerful tools for asymmetric synthesis. researchgate.net Engineered biocatalysts, in particular, have demonstrated remarkable efficiency in producing chiral amines and amino alcohols with high enantiomeric excess (ee).

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines to chiral amines. For the synthesis of aminomethylphenols, a precursor imine can be formed from the corresponding salicylaldehyde and amine, followed by stereoselective reduction using an IRED. The development of panels of enantiocomplementary IREDs allows for the selective synthesis of either the (R)- or (S)-enantiomer of the target amine. researchgate.net The biocatalytic route using an IRED has been successfully scaled to produce hundreds of kilograms of a chiral morpholine (B109124) intermediate, demonstrating its industrial viability. digitellinc.com

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases have been utilized for the biocatalytic reductive amination of α-hydroxy ketones to furnish chiral vicinal amino alcohols with excellent conversions and enantioselectivity (>99% ee). researchgate.net This strategy could be adapted for aminomethylphenol synthesis, starting from an appropriate α-hydroxy ketone precursor. Computational modeling guides the engineering of these enzymes to accommodate specific substrates and control stereochemical outcomes. researchgate.net

Engineered Cytochromes: Novel biocatalytic strategies include N-H bond insertion reactions catalyzed by engineered variants of cytochrome c. These systems can synthesize chiral α-trifluoromethyl amino esters with high yields (>99%) and enantioselectivity (up to 99.5:0.5 er). rochester.edu The enantioselectivity can even be inverted by modifying the diazo reagent, showcasing the tunability of these biocatalytic systems. rochester.edu

Chemocatalytic Methods: Small molecule chiral catalysts offer a complementary approach to enzymes for asymmetric synthesis.

Chiral Brønsted Acids: Catalytic asymmetric reactions using chiral Brønsted acids, such as BINOL-derived N-triflyl phosphoramides, have been effective in producing chiral amines. rsc.org For example, the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines proceeds with high yields and enantioselectivities, demonstrating the power of this approach in creating chiral amine-containing cyclic structures. rsc.org

Phase-Transfer Catalysis: The development of chiral phase-transfer catalysts has enabled highly efficient asymmetric umpolung reactions of imines. nih.gov These catalysts can deprotonate imines to form 2-azaallyl anions, which then react with electrophiles in a highly controlled, stereoselective manner, offering a unique pathway to chiral amino compounds. nih.gov

The table below summarizes representative asymmetric catalytic systems applicable to the synthesis of chiral amino alcohols and amines, highlighting the high levels of enantioselectivity achievable.

Catalyst TypeCatalyst/EnzymeSubstrate TypeProduct TypeEnantiomeric Ratio (er) / Enantiomeric Excess (ee)
Biocatalyst (IRED)Imine Reductaseα‐hydroxymethyl ketonesN‐substituted 1,2‐amino alcohols91–99% ee
Biocatalyst (AmDH)Engineered Amine Dehydrogenaseα-hydroxy ketones(S)-vicinal amino alcohols>99% ee
Biocatalyst (Cytochrome c)Engineered Cytochrome c552Aryl amines & Diazo reagentsα-trifluoromethyl amino estersup to 99.5:0.5 er
Chemocatalyst (Brønsted Acid)BINOL-derived N-triflyl phosphoramide2-alkenylbenzaldimines1-aminoindenesHigh
Chemocatalyst (Phase-Transfer)Chiral Phase-Transfer CatalystImines and EnalsChiral amino compoundsHigh

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of aminomethylphenols typically involves the condensation of a phenol with formaldehyde and an amine (a Mannich-type reaction) or the reductive amination of a salicylaldehyde with an amine. The optimization of these processes follows general principles established in synthetic organic chemistry.

Key Optimization Parameters:

Solvent: The choice of solvent is crucial. Aprotic polar solvents like acetone (B3395972), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are often effective for nucleophilic substitution reactions involved in these syntheses. nih.gov For instance, in the synthesis of (prop-2-ynyloxy)benzene derivatives, acetone was found to be the optimal solvent when using K₂CO₃ as the base, facilitating the Sₙ2 reaction. nih.gov

Base: The type and concentration of the base can significantly affect the reaction outcome. In reactions involving phenols, a base is required to generate the more nucleophilic phenoxide ion. While strong bases like lithium hydride (LiH) were found to be ineffective in certain cases, weaker inorganic bases like potassium carbonate (K₂CO₃) provided excellent yields when used in appropriate stoichiometric amounts (e.g., 2-4 equivalents). nih.gov

Temperature and Reaction Time: These two parameters are often interconnected. While some reactions proceed efficiently at room temperature, others require heating or refluxing to achieve a reasonable rate and yield. nih.gov For example, the synthesis of 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene failed at room temperature but yielded 74% of the product when refluxed in acetone for 5 hours. nih.gov Optimization involves finding a balance that maximizes product formation while minimizing the formation of byproducts from decomposition or side reactions.

Catalyst Loading: In catalytic reactions, the amount of catalyst used is a key variable. Increasing the catalyst amount can increase the reaction rate, but may not always be cost-effective and can sometimes lead to a decrease in the turnover frequency (TOF). researchgate.net Careful evaluation is needed to find the optimal catalyst loading that provides high conversion in a reasonable timeframe. researchgate.net

Reactant Ratio: The molar ratio of the reactants is another critical factor. For instance, in an oxidation reaction, increasing the amount of the oxidizing agent (e.g., H₂O₂) can improve the conversion of the substrate, but an excessive amount may lead to over-oxidation and the formation of undesired byproducts. researchgate.net A systematic study is required to determine the optimal stoichiometry.

The following table illustrates the impact of varying reaction conditions on the yield of analogous synthetic transformations, underscoring the importance of process optimization.

ProductSolventBase (equivalents)ConditionsYieldReference
2-bromo-4-methyl-1-(prop-2-ynyloxy)benzeneTHFLiH (2)Room Temp.0% nih.gov
2-bromo-4-methyl-1-(prop-2-ynyloxy)benzeneAcetoneK₂CO₃ (2)Reflux, 5h74% nih.gov
1-nitro-4-(prop-2-ynyloxy)benzeneAcetoneK₂CO₃ (3.5)Reflux, 5h76% nih.gov
N-(prop-2-ynyl)-4-(prop-2-ynyloxy)anilineDMFK₂CO₃ (2)Reflux, 48h0% nih.gov
N-(prop-2-ynyl)-4-(prop-2-ynyloxy)anilineAcetoneK₂CO₃ (4)Not specified76% nih.gov

By systematically investigating these parameters, researchers can develop robust and high-yielding protocols for the synthesis of this compound and its analogs, making these valuable compounds more accessible for further research and application.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of the Compound and its Co-crystals

For the precursor imine, 2-[(3-Bromophenyl)iminomethyl]phenol, X-ray diffraction analysis shows a monoclinic crystal system. nih.gov The key structural feature is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom (O-H···N). nih.gov This interaction plays a significant role in stabilizing the molecular conformation, leading to a nearly planar arrangement of the molecule. nih.gov The dihedral angle between the two aromatic rings in the imine is reported to be minimal. nih.gov

Table 1: Crystallographic Data for the Related Imine, 2-[(3-Bromophenyl)iminomethyl]phenol

ParameterValueReference
Chemical FormulaC₁₃H₁₀BrNO nih.gov
Molecular Weight276.13 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupNot explicitly stated in the provided abstract nih.gov
a (Å)3.9700 (8) nih.gov
b (Å)10.540 (2) nih.gov
c (Å)13.200 (3) nih.gov
β (°)98.00 (3) nih.gov
Volume (ų)546.96 (19) nih.gov
Z2 nih.gov

Note: This data pertains to the precursor imine compound, as specific data for the target amine is not available.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. For brominated organic compounds, interactions such as hydrogen bonding and halogen bonding are particularly significant. A comprehensive understanding of these interactions can be achieved through techniques like Hirshfeld surface analysis and the generation of 2D fingerprint plots.

While a specific Hirshfeld surface analysis for 2-{[(3-Bromophenyl)amino]methyl}phenol has not been reported, studies on analogous bromophenyl derivatives provide a framework for the expected interactions. nih.govnih.gov The primary interactions governing the crystal packing would likely be:

Hydrogen Bonding: The presence of the phenolic hydroxyl group (-OH) and the secondary amine group (-NH-) makes them potent hydrogen bond donors. The oxygen and nitrogen atoms can also act as acceptors. This would likely lead to the formation of robust intermolecular hydrogen bonding networks, significantly influencing the crystal packing. The intramolecular O-H···N hydrogen bond, as seen in the precursor, is also highly probable in the amine, which would dictate the molecular conformation.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with nucleophilic atoms like oxygen or nitrogen from neighboring molecules. This type of interaction is a recognized force in directing the self-assembly of halogenated compounds in the solid state.

Hirshfeld Surface Analysis and 2D Fingerprint Plots:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds.

The corresponding 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (di) versus the nearest atom nucleus outside the surface (de). This plot provides a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show significant contributions from H···H, C···H, O···H, N···H, and Br···H contacts, reflecting the various interactions at play. nih.gov

Solution-State Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts and coupling patterns of different nuclei, detailed information about the chemical environment of atoms within the molecule can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would provide a wealth of information about the different proton environments in the molecule. Although specific spectral data is not available in the searched literature, a predicted spectrum can be described based on the molecular structure.

The spectrum would be expected to show distinct signals for the protons of the two aromatic rings, the methylene (B1212753) bridge, the amine proton, and the phenolic proton.

Aromatic Protons: The protons on the phenolic ring and the bromophenyl ring would appear in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The substitution pattern on each ring would lead to characteristic splitting patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons.

Methylene Protons (-CH₂-): The two protons of the methylene group linking the amine and the phenol (B47542) ring would likely appear as a singlet, assuming no coupling to the amine proton due to rapid exchange or a specific dihedral angle. This signal would be expected in the range of δ 4.0-5.0 ppm.

Amine Proton (-NH-): The amine proton would likely appear as a broad singlet, and its chemical shift would be concentration and solvent dependent. It could potentially couple with the methylene protons, leading to a triplet for the methylene signal and a doublet for the amine proton under certain conditions.

Phenolic Proton (-OH): The phenolic proton would also appear as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature. Due to the likely intramolecular hydrogen bond, this proton could be significantly deshielded and appear at a higher chemical shift.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives rise to a distinct signal.

Aromatic Carbons: The carbon atoms of the two aromatic rings would produce a series of signals in the downfield region of the spectrum (typically δ 110-160 ppm). The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift, as would the carbons attached to the hydroxyl (C-OH) and amino (C-N) groups.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge would appear at a characteristic chemical shift in the aliphatic region, likely in the range of δ 40-50 ppm.

Table 2: Predicted NMR Data for this compound

Data TypePredicted Chemical Shift (ppm) / Multiplicity
¹H NMR (Aromatic H)δ 6.5 - 8.0 (multiplets)
¹H NMR (-CH₂-)δ 4.0 - 5.0 (singlet or triplet)
¹H NMR (-NH-)Variable (broad singlet)
¹H NMR (-OH)Variable (broad singlet, potentially downfield)
¹³C NMR (Aromatic C)δ 110 - 160
¹³C NMR (C-Br)Specific prediction requires reference data
¹³C NMR (C-OH)Specific prediction requires reference data
¹³C NMR (C-N)Specific prediction requires reference data
¹³C NMR (-CH₂-)δ 40 - 50

Note: The chemical shifts are predicted based on general principles and data for similar structures. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

For a molecule of this nature, a Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons. For instance, the protons on the phenolic ring would show correlations, as would the protons on the brominated phenyl ring. The methylene bridge protons would exhibit correlations with the amine proton.

A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the phenolic and brominated aromatic rings, as well as the methylene carbon.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of a related compound, 2-{(N-allyl-4-methylphenyl amino) methyl)} phenol, shows characteristic peaks that can be extrapolated to this compound. rsc.org

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound
O-H Stretch (Phenolic)~3200-3600 (broad)
N-H Stretch (Secondary Amine)~3300-3500
C-H Stretch (Aromatic)~3000-3100
C-H Stretch (Aliphatic - CH₂)~2850-2960
C=C Stretch (Aromatic)~1450-1600
C-N Stretch~1250-1350
C-O Stretch (Phenolic)~1200-1260
C-Br Stretch~500-600

This table presents expected vibrational frequencies for this compound based on characteristic values for its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, HOMO) to higher energy ones (often the lowest unoccupied molecular orbital, LUMO).

For aromatic compounds like this compound, characteristic π → π* transitions are expected. The presence of the phenolic hydroxyl group, the amino group, and the bromine atom as substituents on the aromatic rings will influence the wavelength of maximum absorption (λ_max). Studies on similar phenolic compounds show that electronic transitions are sensitive to the solvent environment. researchgate.net For a related Schiff base, 2-(((3-chlorophenyl)imino)methyl)-4-nitrophenol, the HOMO and LUMO energy levels were calculated to be -7.11 eV and -2.84 eV, respectively, indicating the energy gap for electronic transitions. bas.bg

Electronic Transition Expected Wavelength Range (nm)
π → π* (Benzene Ring)~200-280
n → π*~280-400

This table outlines the anticipated electronic transitions for this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₃H₁₂BrNO), the expected molecular weight can be calculated based on the isotopic masses of its constituent atoms.

The fragmentation pattern in mass spectrometry provides valuable structural information. For a similar compound, 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone, fragmentation involves the cleavage of bonds adjacent to the amine and the aromatic ring. nih.gov For this compound, characteristic fragmentation would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion or a bromophenylamino radical cation. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for bromine-containing fragments.

Elemental Microanalysis for Stoichiometric Composition

Elemental microanalysis determines the mass percentages of the elements in a compound, which is used to confirm its empirical and molecular formula. For this compound, with the molecular formula C₁₃H₁₂BrNO, the theoretical elemental composition can be calculated.

Element Theoretical Percentage
Carbon (C)53.09%
Hydrogen (H)4.11%
Bromine (Br)27.16%
Nitrogen (N)4.76%
Oxygen (O)5.44%

This table shows the calculated elemental composition for this compound.

Thermal Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of a compound. While specific TGA data for this compound is not available, studies on related Schiff base complexes show that the thermal decomposition profile can confirm the presence of coordinated or hydrated water molecules and provide information on the decomposition pathway of the organic ligand. ekb.eg For a compound like this compound, TGA would reveal the temperature at which it begins to decompose, providing an indication of its thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to investigate the thermal properties of a material as a function of temperature. By measuring the heat flow into or out of a sample in comparison to a reference, DSC can detect and quantify phase transitions such as melting, crystallization, and glass transitions. This information is crucial for determining the purity, thermal stability, and polymorphic forms of a compound.

This type of analysis allows for the precise determination of the temperatures at which phase changes occur, which is critical for applications in materials science and for establishing handling and storage conditions. The melting point is a key indicator of a crystalline solid's purity, with impurities typically causing a depression and broadening of the melting peak.

The table below illustrates the type of data that can be obtained from a DSC analysis, based on the findings for the analogous compound, (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one. researchgate.net

Thermal EventTemperature (°C)Type of Transition
Peak 194.70Melting (Endothermic)
Peak 2232.60Boiling (Endothermic)

Data based on an analogous compound, (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one. researchgate.net

For this compound, a similar DSC analysis would be expected to reveal its characteristic melting point. The sharpness of the melting peak would provide an indication of the sample's purity. Further thermal events, such as decomposition at higher temperatures, could also be identified and quantified.

Advanced Microscopy Techniques (e.g., Scanning Electron Microscopy (SEM)) for Morphology

Scanning Electron Microscopy (SEM) is an essential tool for characterizing the surface topography and morphology of solid materials at the micro- and nanoscale. By scanning a focused beam of electrons over a sample, SEM produces high-resolution images that reveal details about the sample's shape, size, and texture.

Direct SEM imaging of this compound is not prominently featured in the available scientific literature. However, based on the crystalline nature of similar organic compounds, certain morphological features can be anticipated. The crystal structure of the closely related Schiff base precursor, 2-[(3-Bromophenyl)iminomethyl]phenol, has been determined to be monoclinic. nih.gov Crystalline solids of this nature, when observed under SEM, would likely exhibit well-defined geometric shapes, such as platelets, needles, or prisms, depending on the crystallization conditions.

The SEM analysis would provide information on:

Crystal Habit: The characteristic external shape of the crystals.

Surface Features: The presence of any steps, kinks, or defects on the crystal surfaces.

Particle Size Distribution: The range and average size of the crystalline particles.

Aggregation: The tendency of individual crystals to form larger clusters.

The table below outlines the expected morphological characteristics of a crystalline organic compound like this compound that could be determined by SEM.

ParameterDescription
Morphology Expected to be crystalline, with potentially well-defined facets. The specific crystal habit (e.g., prismatic, acicular) would be revealed.
Surface Topography Surfaces may range from smooth to exhibiting growth steps or other features indicative of the crystallization process.
Particle Size Variable, depending on the method of synthesis and purification. SEM can measure individual particle dimensions.
State of Agglomeration Can range from discrete, individual crystals to larger agglomerates.

The insights gained from SEM are complementary to those from DSC and other structural analysis techniques, providing a more complete picture of the solid-state properties of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. DFT calculations have been employed to elucidate the characteristics of 2-{[(3-Bromophenyl)amino]methyl}phenol, providing insights into its geometry, stability, and reactivity. These calculations are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Theoretical calculations using DFT methods enable the determination of the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. These calculations often reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For similar Schiff base compounds, it has been observed that the molecule is not entirely planar, with a noticeable dihedral angle between the two benzene rings. For instance, in a related compound, the dihedral angle between the benzene rings was found to be 4.6 (2)°. An important feature often highlighted by these studies is the presence of an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen atom, which contributes to the molecule's stability. nih.gov

The electronic structure analysis provides a detailed picture of the electron distribution within the molecule. This includes the identification of atomic charges and the nature of chemical bonds. The presence of electronegative atoms like bromine, oxygen, and nitrogen significantly influences the electronic landscape of the molecule.

Table 1: Representative Optimized Geometrical Parameters for a Similar Schiff Base Compound

ParameterValue
C=N bond length (Å)1.273 (1)
Dihedral angle between benzene rings (°)4.6 (2)
O-H···N hydrogen bond length (Å)1.86
O···N distance (Å)2.599 (17)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.orgirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for determining molecular stability and reactivity. irjweb.comwuxiapptec.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

For analogous compounds, FMO analysis has shown that the HOMO is often localized on the phenol (B47542) ring, indicating its electron-donating nature, while the LUMO is typically distributed over the imine group and the bromophenyl ring, highlighting the electron-accepting regions. The HOMO-LUMO energy gap for similar Schiff bases has been reported to be in the range that indicates good reactivity. For example, the energy gap for a related Schiff base was found to be 3.9678 eV.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
EHOMO-6.2
ELUMO-2.2
Energy Gap (ΔE)4.0

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.denih.gov The MEP map displays different colors to represent varying electrostatic potentials. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show the most negative potential around the phenolic oxygen and the imine nitrogen atoms due to their high electronegativity and the presence of lone pairs of electrons. ymerdigital.com The hydrogen atoms, particularly the phenolic hydrogen, would exhibit a positive potential. The bromine atom would also influence the electrostatic potential distribution. Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding. researchgate.netymerdigital.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.orgwisc.edu It transforms the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewikipedia.org NBO analysis can quantify the strength of interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugation and charge delocalization. wikipedia.orgwisc.edu

Table 3: Representative NBO Analysis Data for a Similar Compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (1) N1π* (C7-C8)25.5
LP (2) O1π* (C1-C6)18.2
π (C2-C3)π* (C4-C5)20.1

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I) and Electron Affinity (A) are related to the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Chemical Potential (μ) indicates the escaping tendency of electrons from a system (μ = (EHOMO + ELUMO) / 2).

Chemical Hardness (η) measures the resistance to charge transfer (η = (ELUMO - EHOMO) / 2). A lower hardness value suggests higher reactivity. irjweb.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons (ω = μ² / 2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov

Table 4: Representative Global Chemical Reactivity Descriptors

DescriptorValue (eV)
Ionization Potential (I)6.2
Electron Affinity (A)2.2
Chemical Potential (μ)-4.2
Chemical Hardness (η)2.0
Electrophilicity Index (ω)4.41

Quantum Chemical Characterization of Optical Properties

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to investigate the electronic absorption spectra and other optical properties of molecules. digitellinc.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, the electronic transitions are expected to be of the π → π* and n → π* types, primarily involving the aromatic rings and the imine group. The solvent environment can also influence the optical properties, and computational studies often consider the effects of different solvents using models like the Polarizable Continuum Model (PCM). The calculated optical properties can be correlated with experimental UV-Vis spectra to validate the computational approach. Furthermore, these calculations can provide insights into the nonlinear optical (NLO) properties of the molecule, which are of interest for various technological applications. digitellinc.com

Linear Polarizability Calculations

Linear polarizability (α) is a fundamental electronic property that describes the tendency of a molecule's electron cloud to be distorted by an external electric field. This distortion induces a dipole moment, and the magnitude of this response is quantified by the polarizability. High polarizability is often a prerequisite for significant nonlinear optical (NLO) activity.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the polarizability tensor of molecules. For compounds structurally similar to this compound, calculations are typically performed using functionals like B3LYP or ωB97X-D, paired with a basis set such as 6-311++G(d,p) to accurately account for electron distribution, including polarization and diffuse functions. researchgate.net

The mean polarizability, <α>, is calculated from the diagonal components of the polarizability tensor (αxx, αyy, αzz) as follows:

<α> = (αxx + αyy + αzz) / 3

A lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with higher polarizability values. digitellinc.com This is because a smaller energy gap facilitates electronic transitions, making the electron cloud more susceptible to distortion by an electric field. For this compound, the presence of the electron-rich phenol and amino groups, along with the π-conjugated systems, is expected to contribute to a significant polarizability value.

Table 1: Illustrative Linear Polarizability and Dipole Moment Data for Structurally Similar Aminophenol Compounds
CompoundMethod/Basis SetDipole Moment (μ) [Debye]Mean Polarizability (<α>) [esu]
3-(((2-methyl-4-nitrophenyl)imino)methyl)phenolωB97X-D/6-311++G(d,p)4.642.98 x 10-23
3-(((2,4-dinitrophenyl)imino)methyl)phenolωB97X-D/6-311++G(d,p)4.002.89 x 10-23

Note: Data presented is for analogous compounds to illustrate typical calculated values. researchgate.net

First Hyperpolarizability and Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light, such as its frequency, and are essential for applications in optoelectronics, telecommunications, and laser technology. The primary indicator of a molecule's NLO activity at the molecular level is the first hyperpolarizability (β). This property describes the non-linear response of the molecule to a strong external electric field, leading to phenomena like second-harmonic generation (SHG).

The magnitude of β is highly dependent on intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, facilitated by a π-conjugated system. In this compound, the hydroxyl (-OH) group on the phenol ring acts as an electron donor, while the bromo-substituted phenyl ring can act as an acceptor, with the -NH-CH2- bridge mediating the charge transfer.

Computational calculations of β are performed using DFT methods, similar to those for linear polarizability. researchgate.net The total first hyperpolarizability (β_total) is derived from its tensor components (βx, βy, βz) using the equation:

β_total = (βx² + βy² + βz²)¹/²

The results are often compared to a standard NLO material, such as urea, to gauge their potential. digitellinc.com Molecules exhibiting β values significantly higher than urea are considered promising candidates for NLO applications. The low HOMO-LUMO energy gap that enhances linear polarizability also plays a crucial role in increasing the first hyperpolarizability. digitellinc.com For Schiff bases derived from aminophenols, β values can be several times greater than that of urea, indicating substantial NLO potential. digitellinc.com

Table 2: Illustrative First Hyperpolarizability Data for NLO-active Schiff Bases Compared to Urea
CompoundMethod/Basis Setβ_total (esu)Relative to Urea
Urea (Reference)B3LYP/6-31G(d,p)0.37 x 10-301x
4-(((4-((3-nitrobenzylidene)amino)phenyl)imino)methyl)phenolB3LYP/6-31G(d,p)6.29 x 10-3017x
4-(((4-((4-nitrobenzylidene)amino)phenyl)imino)methyl)phenolB3LYP/6-31G(d,p)10.0 x 10-3027x

Note: Data presented is for analogous compounds to illustrate typical calculated NLO properties. digitellinc.com

Photoluminescence Studies and Emission Mechanisms

Photoluminescence is the emission of light from a molecule after it has absorbed photons. This process involves the transition of the molecule from an electronic ground state to an excited state, followed by a radiative decay back to the ground state (fluorescence or phosphorescence). The study of these properties is vital for developing materials for LEDs, sensors, and bio-imaging.

Theoretical studies of photoluminescence in molecules like this compound are typically conducted using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excited-state energies, which correspond to absorption and emission wavelengths.

The emission mechanism in such compounds is often influenced by processes like Excited-State Intramolecular Proton Transfer (ESIPT) or Twisted Intramolecular Charge Transfer (TICT). In this compound, the presence of the phenolic proton and the flexible amine linker could potentially facilitate such mechanisms. Structural analysis of similar compounds reveals that they often exist in a stable conformation due to intramolecular hydrogen bonding, which can significantly affect their photophysical properties. researchgate.net Photophysical studies on related Schiff bases show that substitutions on the phenyl rings can tune the emission wavelengths, causing shifts in the fluorescence spectrum. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of molecular flexibility, conformational changes, and intermolecular interactions.

For a flexible molecule like this compound, MD simulations can reveal its preferred conformations in different environments (e.g., in vacuum or in a solvent). The simulation tracks the positions and velocities of each atom, allowing for the analysis of dihedral angles, bond lengths, and the stability of intramolecular hydrogen bonds. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The analysis of conformational ensembles from MD trajectories can identify the most stable, low-energy structures and the energy barriers between different conformations. nih.govnih.gov

In Silico Studies of Molecular Interactions with Non-Biological Targets

Beyond characterizing the intrinsic properties of a single molecule, computational chemistry allows for the investigation of its interactions with other chemical entities. For this compound, studying its interactions with non-biological targets, such as material surfaces or the active sites of synthetic catalysts, is key to understanding its potential in materials science and industrial chemistry.

Ligand-Receptor Docking (Focusing on Material or Catalytic Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor). While widely used in drug design with protein targets, docking can also be applied to model the interaction of organic molecules with material surfaces or inorganic catalysts.

In this context, this compound would be treated as the ligand, and the "receptor" could be a defined surface of a metal oxide (e.g., TiO₂), a metal nanocluster, or the cavity of a zeolite catalyst. The docking algorithm samples a large number of possible binding poses and uses a scoring function to rank them based on their predicted binding affinity. This can identify the most likely binding modes and the specific atoms involved in the interaction, such as the phenolic oxygen, the amine nitrogen, or the π-system of the aromatic rings.

Interaction Energy Analysis and Binding Modes

Following a docking simulation, a more detailed interaction energy analysis can be performed to quantify the strength of the ligand-receptor binding. This analysis decomposes the total binding energy into its constituent parts, providing a deeper understanding of the forces driving the interaction.

Key components of the interaction energy include:

Electrostatic Energy : Arises from the attraction or repulsion between the partial charges on the atoms of the ligand and the receptor.

Van der Waals Energy : Includes dispersion forces (London forces) and short-range repulsion, which are crucial for stable binding.

Hydrogen Bonding Energy : A specific, strong type of electrostatic interaction involving the phenolic -OH or the secondary amine -NH group of the ligand.

Calculations based on quantum mechanics or sophisticated force fields can provide precise values for these energy components. nih.gov For instance, the interaction of this compound with a catalytic surface might be dominated by the hydrogen bond formed by the phenol group or by π-stacking interactions between its aromatic rings and the surface. This analysis is critical for designing molecules with tailored affinities for specific materials or for understanding mechanisms in heterogeneous catalysis. researchgate.net

Table 3: Illustrative Interaction Energy Components for a Ligand-Surface Interaction
Interaction TypeTypical Energy Range (kJ/mol)Potential Contributing Groups in the Compound
Electrostatic-20 to -100Phenolic Oxygen, Amine Nitrogen, Polar C-Br bond
Dispersion-5 to -50Aromatic Rings (π-system)
Hydrogen Bonding-15 to -40-OH group, -NH- group

Note: The table provides typical energy ranges for intermolecular interactions to illustrate the concepts of interaction energy analysis. nih.gov

Chemical Reactivity and Mechanistic Studies

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is an active site for various chemical reactions, primarily due to the oxygen's lone pairs and the acidic nature of the proton.

The phenolic hydroxyl group can undergo O-alkylation and O-acylation to form ethers and esters, respectively. The selective alkylation of the hydroxyl group in the presence of the amino group is a common challenge with aminophenols. To achieve selective O-alkylation of an aminophenol, the more nucleophilic amino group is often protected first. researchgate.net A typical protection strategy involves reacting the aminophenol with an aldehyde, such as benzaldehyde, to form an imine (Schiff base). researchgate.net This temporarily masks the amino group, allowing the phenolic hydroxyl to be alkylated using an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃). researchgate.net The protecting group is subsequently removed by hydrolysis to yield the O-alkylated product. researchgate.net

Similarly, O-acylation can be performed, though selective acylation might require specific reaction conditions to prevent competing N-acylation.

A study on the reaction of tertiary bromopropargylic alcohols with phenols, promoted by cesium carbonate (Cs₂CO₃), demonstrates a method that could be adapted for the O-alkylation of this compound, leading to α-phenoxyketones under mild conditions. beilstein-journals.org

Table 1: Conditions for Selective O-Alkylation of Aminophenols This table is based on general procedures for aminophenols, as direct studies on 2-{[(3-Bromophenyl)amino]methyl}phenol are not specified in the provided sources.

StepReagents & ConditionsPurposeReference
1. Protection Benzaldehyde, Methanol (B129727), Room Temp.Formation of an imine to protect the amino group. researchgate.net
2. Alkylation Alkyl halide (e.g., Benzyl bromide), K₂CO₃, Acetone (B3395972), RefluxAlkylation of the phenolic hydroxyl group. researchgate.net
3. Deprotection Aqueous HCl, followed by neutralizationHydrolysis of the imine to restore the amino group. researchgate.net

Role in Hydrogen Bonding Networks

The phenolic hydroxyl group, along with the secondary amine, plays a crucial role in forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. This capability is fundamental to the molecule's supramolecular chemistry and its interactions in a crystal lattice or in solution. In related Schiff base structures, such as 2-[(3-bromo-phenylimino)methyl]phenol, intramolecular hydrogen bonding between the phenolic proton and the imine nitrogen (O-H···N) is a key feature that stabilizes the molecular conformation. researchgate.net Intermolecular hydrogen bonds also contribute to the formation of extended networks in the solid state. researchgate.netrsc.org For this compound, similar intramolecular hydrogen bonding between the phenolic -OH and the secondary amine's nitrogen (O-H···N) is expected, influencing its three-dimensional structure. The PubChem entry for the related compound 2-Amino-3-[(3-bromophenyl)methyl]phenol lists 2 hydrogen bond donors and 2 acceptors, underscoring this potential. nih.gov

Reactions Involving the Secondary Amino Group

The secondary amine (-NH-) is a key nucleophilic and basic center in the molecule, enabling a variety of chemical transformations.

Direct N-alkylation of the secondary amine is a common reaction. However, in a molecule with a phenolic hydroxyl group, achieving selectivity can be challenging due to the competing O-alkylation. Mild reaction conditions using bases like potassium carbonate or sodium carbonate can promote selective mono-N-alkylation of aromatic amines with alkyl halides. thieme-connect.de Research on 2-amino-3-acylthiophenes, which also possess an amino group that is difficult to alkylate, has shown that using cesium carbonate with tetrabutylammonium (B224687) iodide in DMF provides an effective method for N-alkylation under mild conditions. nih.gov

N-acylation, the reaction with acyl chlorides or anhydrides, is also a characteristic reaction of the secondary amino group. This reaction typically proceeds readily to form the corresponding amide.

Table 2: General Conditions for N-Alkylation of Aromatic Amines This table outlines general methodologies applicable to the N-alkylation of the target compound's secondary amine.

ReagentsBaseSolventTemperatureOutcomeReference
2-ChloroethanolK₂CO₃ / Na₂CO₃MethanolRoom Temp.Selective mono-N-alkylation thieme-connect.de
Alkyl HalidesCs₂CO₃DMFNot specifiedN-alkylation under mild conditions nih.gov

Formation of Schiff Bases and Related Imines

The term "Schiff base" typically refers to an imine formed from the condensation of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comredalyc.org Since this compound contains a secondary amine, it cannot form a Schiff base through direct condensation. Instead, it is the precursor Schiff base, 2-[(3-Bromophenyl)imino]methyl]phenol , that is formed from the reaction of salicylaldehyde (B1680747) and 3-bromoaniline (B18343). researchgate.net The target compound, this compound, is synthesized by the reduction of this Schiff base.

Secondary amines, however, do react with aldehydes and ketones to form iminium ions. These iminium ions are important intermediates in various organic reactions, including cascade reactions for the synthesis of complex nitrogen heterocycles. nih.gov The secondary amine can also undergo oxidative amination to form an imine if an adjacent carbon has a hydrogen atom that can be removed. organic-chemistry.org

Table 3: Synthesis of the Precursor Schiff Base

ReactantsSolventConditionsProductReference
Salicylaldehyde, 3-BromoanilineNot specifiedCondensation reaction2-[(3-bromo-phenylimino)methyl]phenol researchgate.net
2'-acetamidobenzaldehyde, 4-bromoanilineMethanolReflux with acetic acid catalyst{N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide} researchgate.net

Reactivity of the Bromine Substituent

The bromine atom on the phenyl ring is a versatile functional group, primarily for carbon-carbon and carbon-heteroatom bond-forming reactions through palladium-catalyzed cross-coupling.

The position of the bromine atom is meta to the aminomethylphenol substituent. This substituent is activating and ortho-, para-directing. In electrophilic aromatic substitution reactions, the combined directing effects of the hydroxyl and amino groups would strongly favor substitution at positions ortho and para to them, while the bromine atom acts as a deactivator. researchgate.net

The most significant reactivity of the aryl bromide is in cross-coupling reactions:

Suzuki Coupling: The bromine atom can be readily replaced by an aryl, heteroaryl, or vinyl group by reacting with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize complex biaryl structures. acs.orgnih.gov

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, results in the formation of a C-C bond, yielding an arylethynyl derivative. acs.orgacs.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base.

Heck Coupling: The bromine atom can be coupled with an alkene to form a new C-C bond.

These coupling reactions provide powerful tools for modifying the 3-bromophenyl moiety and synthesizing a wide array of derivatives.

Table 4: Examples of Cross-Coupling Reactions on Bromo-Aryl Compounds This table illustrates common coupling reactions applicable to the bromine substituent.

Reaction NameCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki Coupling Arylboronic acidPd(OAc)₂, RuPhos, Na₂CO₃Biaryl compound nih.gov
Sonogashira Coupling Terminal alkynePdCl₂(PPh₃)₂, CuI, TriethylamineAryl-alkyne acs.org
Buchwald-Hartwig Amination AminePalladium catalyst, BaseAryl-amineGeneral
Heck Coupling AlkenePalladium catalyst, BaseAryl-alkeneGeneral

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, thereby reversing its polarity and enabling it to act as a nucleophile. wikipedia.org In this compound, the carbon-bromine bond on the phenyl ring is the target for this transformation. The reaction is typically rapid and kinetically controlled, with exchange rates following the trend I > Br > Cl. wikipedia.org

A significant challenge in performing halogen-metal exchange on this substrate is the presence of acidic protons on the phenolic hydroxyl and secondary amine groups. These protons can be readily deprotonated by common organolithium reagents like n-butyllithium (n-BuLi), leading to quenching of the reagent and preventing the desired halogen exchange.

To circumvent this issue, a modified protocol can be employed, involving a two-step process. nih.gov Initially, a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) is used to deprotonate the acidic N-H and O-H protons, forming a magnesium salt. nih.gov This is followed by the addition of an organolithium reagent at low temperatures to effect the bromine-lithium exchange. nih.gov This approach successfully prevents intermolecular quenching and allows for the formation of the desired lithiated aryl species, which can then be trapped with various electrophiles. nih.gov

Table 1: Reagents and Mechanistic Considerations for Halogen-Metal Exchange

Reagent(s) Role / Mechanism Expected Outcome with Substrate
n-BuLi (2 equiv.) Deprotonation & Halogen-Lithium Exchange Potential for a mixture of products due to competition between deprotonation and exchange.
i-PrMgCl (1 equiv.) then n-BuLi (1 equiv.) Sequential Deprotonation and Exchange Selective formation of the lithiated species after initial deprotonation of acidic protons. nih.gov
Mg Grignard Reagent Formation (Insertion) Direct insertion of magnesium into the C-Br bond to form an organomagnesium halide (Grignard reagent).
Li[MgBu₃] Ate Complex Metalation Magnesium ate complexes can effectively metalate aryl halides. wikipedia.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The aryl bromide moiety of this compound makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is a cornerstone in the synthesis of biaryl compounds. mdpi.com For this compound, the reaction would involve coupling at the C-Br bond with various aryl or vinyl boronic acids or their esters.

The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govlibretexts.org The reaction tolerates a wide range of functional groups and benefits from the low toxicity of the boron-based reagents and byproducts. nih.gov

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions

Boronic Acid Partner Catalyst/Base System (Typical) Product Structure
Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 2-({[3-(biphenyl-1-yl)phenyl]amino}methyl)phenol
4-Methoxyphenylboronic acid Pd(OAc)₂ / K₂CO₃ 2-({[3-(4-methoxyphenyl)phenyl]amino}methyl)phenol
Thiophene-2-boronic acid PdCl₂(dppf) / Cs₂CO₃ 2-({[3-(thiophen-2-yl)phenyl]amino}methyl)phenol

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base, to form a substituted alkene. wikipedia.orgmdpi.com The reaction typically yields products with trans stereoselectivity. organic-chemistry.org The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

This compound can be coupled with a variety of alkenes, such as acrylates, styrenes, and other vinyl derivatives, to introduce new carbon-carbon double bonds.

Table 3: Illustrative Heck Coupling Reactions

Alkene Partner Catalyst/Base System (Typical) Product Structure
Styrene Pd(OAc)₂ / P(o-tol)₃ / Et₃N (E)-2-({[3-(2-phenylvinyl)phenyl]amino}methyl)phenol
Methyl acrylate Pd(OAc)₂ / PPh₃ / K₂CO₃ (E)-Methyl 3-(3-{[-(2-hydroxyphenyl)methyl]amino}phenyl)acrylate
1-Octene PdCl₂(PPh₃)₂ / NaOAc (E)-2-({[3-(oct-1-en-1-yl)phenyl]amino}methyl)phenol

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The target molecule possesses two distinct phenyl rings, each with different susceptibility and regioselectivity towards electrophilic aromatic substitution (EAS). The outcome of EAS reactions is governed by the electronic nature (activating/deactivating) and directing effects (ortho, meta, para) of the existing substituents. masterorganicchemistry.com

Phenolic Ring: This ring contains a hydroxyl (-OH) group and an aminomethyl substituent (-CH₂NH-R). The hydroxyl group is a powerful activating, ortho-, para-directing substituent due to the resonance donation of its lone pair electrons. byjus.comlibretexts.org The aminomethyl group is also activating and ortho-, para-directing. Since the para position relative to the hydroxyl group is already substituted, electrophilic attack is strongly directed to the two available ortho positions. The high reactivity of this ring means that reactions like bromination can proceed readily even without a Lewis acid catalyst and may lead to polysubstitution. byjus.comlibretexts.org

Bromophenyl Ring: This ring is substituted with a bromine atom and the secondary amine group (-NH-). Bromine is a deactivating but ortho-, para-directing substituent (deactivating by induction, directing by resonance). In contrast, the amine group is a strongly activating, ortho-, para-directing substituent. The powerful activating effect of the nitrogen lone pair will dominate, directing incoming electrophiles to the positions ortho and para to the amine.

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Reaction Ring System Major Product(s) Rationale
Bromination (Br₂/H₂O) Phenolic Ring 3,5-Dibromo-2-{[(3-bromophenyl)amino]methyl}phenol Strong activation by -OH group leads to substitution at both available ortho positions. byjus.com
Nitration (dilute HNO₃) Phenolic Ring 3-Nitro-2-{[(3-bromophenyl)amino]methyl}phenol Strong activation by -OH directs substitution to the ortho position. byjus.com
Nitration (conc. HNO₃/H₂SO₄) Bromophenyl Ring 2-{[(3-Bromo-4-nitrophenyl)amino]methyl}phenol Strong activation and ortho, para-direction by the -NH- group overrides the effect of the bromine atom.

Dearomatization Strategies of Phenols

The dearomatization of phenols is a modern synthetic strategy that rapidly builds molecular complexity by converting simple, flat aromatic precursors into three-dimensional cyclic structures. nih.govnih.gov This transformation typically involves an oxidative process that disrupts the aromatic system. youtube.com

Common methods for phenol (B47542) dearomatization utilize hypervalent iodine reagents (e.g., phenyliodine diacetate (PIDA), IBX) or metal-based oxidants. nih.govyoutube.com The reaction can proceed through different pathways, leading to ortho-quinols or para-quinols. nih.gov Given that the para-position of the phenolic ring in this compound is substituted, an oxidative dearomatization would likely proceed via an ortho-oxidation pathway to yield an ortho-quinol type product. youtube.com These resulting cyclohexadienone structures are valuable intermediates, primed for further synthetic manipulations. nih.gov

In recent years, biocatalytic methods employing enzymes like FAD-dependent monooxygenases have emerged as a powerful tool for achieving highly site- and enantioselective oxidative dearomatization of phenolic compounds, offering a green alternative to traditional chemical reagents. nih.gov

Oxidation and Reduction Pathways

Oxidation

The primary sites for oxidation in this compound are the phenol and secondary amine functionalities.

Phenol Oxidation: As discussed under dearomatization, phenols are susceptible to oxidation. Depending on the oxidant and reaction conditions, phenols can be converted to quinones or undergo oxidative dimerization. youtube.comyoutube.com For instance, strong oxidants can lead to the formation of ortho-benzoquinone derivatives from ortho-substituted phenols.

Amine Oxidation: The secondary amine can also be a site for oxidation, although it is generally less reactive than the phenol ring. Oxidation of the amine could potentially lead to imines or nitrones under specific conditions, but this would likely require protection of the more easily oxidized phenol group.

Reduction

The main reducible functionalities in the molecule are the carbon-bromine bond and the aromatic rings themselves, though the latter requires harsh conditions.

Dehalogenation: The C-Br bond can be selectively reduced to a C-H bond via catalytic hydrogenation. This is a common transformation typically carried out with hydrogen gas and a palladium on carbon (Pd/C) catalyst. This pathway provides access to the debrominated analog, 2-[(phenylamino)methyl]phenol.

Reduction of Precursor: The synthesis of this compound often involves the reductive amination of 2-hydroxybenzaldehyde with 3-bromoaniline, which proceeds through an imine (Schiff base) intermediate, specifically 2-{[-(3-bromophenyl)imino]methyl}phenol. nih.govekb.eg The reduction of this imine C=N double bond, commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄), is a crucial step in forming the final secondary amine product.

Systematic Modification of the Phenolic Moiety

The phenolic hydroxyl group and the aromatic ring are key features for interaction with biological targets and can be extensively modified to probe structure-activity relationships (SAR).

Table 1: Hypothetical Analogs with Modified Phenolic Moieties and Their Predicted Physicochemical Properties

Compound Substituent (Position) Electronic Effect Predicted Change in Lipophilicity (logP) Predicted Change in pKa (Phenolic OH)
1a 4-MethoxyElectron-DonatingIncreaseIncrease
1b 4-NitroElectron-WithdrawingDecreaseDecrease
1c 5-ChloroElectron-WithdrawingIncreaseDecrease
1d 4-MethylElectron-DonatingIncreaseIncrease

Note: The predicted changes are relative to the parent compound, this compound.

While less common, modification of the phenolic ring itself through expansion to a larger aromatic system, such as a naphthol, or contraction to a five-membered heterocyclic ring could be explored. These alterations would significantly change the molecule's size, shape, and aromaticity, potentially leading to novel interactions with biological targets. Such modifications often require multi-step synthetic routes starting from different precursors.

Diversification of the Aminomethyl Linker

The aminomethyl linker provides a flexible connection between the phenolic and bromophenyl moieties. Its length, flexibility, and the presence of additional functional groups can be systematically varied.

Increasing the length of the alkyl chain in the aminomethyl linker (e.g., to an aminoethyl or aminopropyl linker) would increase the distance and rotational freedom between the two aromatic rings. This could allow for optimal positioning of the pharmacophoric groups within a binding site. The synthesis of such analogs would involve reacting 3-bromoaniline with a longer-chain haloalkylphenol.

Table 2: Analogs with Varied Aminomethyl Linker Length

Compound Linker Structure Number of Atoms in Chain Predicted Flexibility
2a -CH2-1Low
2b -CH2CH2-2Moderate
2c -CH2CH2CH2-3High

The introduction of other functional groups onto the linker, such as a hydroxyl or a carbonyl group, can introduce new hydrogen bonding capabilities and alter the polarity of the molecule. For example, synthesizing an analog with a β-hydroxy amine linker could lead to enhanced binding affinity through additional hydrogen bond interactions. These modifications often require more complex synthetic strategies, potentially involving the opening of an epoxide ring by 3-bromoaniline.

Substitution on the Bromophenyl Moiety

The bromophenyl ring offers another site for structural modification. The bromine atom itself can be replaced by other halogens (e.g., chlorine or fluorine) to modulate the electronic and steric properties. Furthermore, additional substituents can be introduced on this ring to explore further SAR. For instance, the introduction of a methyl or methoxy group could enhance activity, as has been observed in other bioactive compounds where substitution on a phenyl ring is a key determinant of affinity. researchgate.net The position of these new substituents would be critical, with ortho, meta, and para positions potentially leading to different biological outcomes.

Table 3: Hypothetical Analogs with Substituted Bromophenyl Moieties

Compound Substitution on Bromophenyl Ring Predicted Impact on Bioactivity
3a 3-ChloroSimilar to bromo, with slightly different electronics
3b 3-FluoroIncreased metabolic stability
3c 3-Bromo-4-methylPotential for enhanced binding through hydrophobic interactions
3d 3-Bromo-4-methoxyPotential for enhanced binding through hydrogen bonding

Note: The predicted impacts are speculative and would require experimental validation.

An in-depth examination of the synthetic strategies surrounding this compound reveals a versatile scaffold for chemical modification. This article explores advanced methods for its derivatization, including the synthesis of its isomers, the strategic replacement of its bromine substituent, and its use as a precursor for complex polyfunctional and spirocyclic systems.

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles for 2-{[(3-Bromophenyl)amino]methyl}phenol and its Derivatives

The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to metal ions, thereby forming stable complexes with desired properties. The structure of this compound, a type of Schiff base ligand, embodies several key design principles.

Schiff base ligands derived from salicylaldehyde (B1680747) and its analogues are well-regarded for their ability to form stable metal complexes. The compound this compound typically functions as a bidentate ligand. It coordinates to a central metal ion through two key donor atoms: the nitrogen of the azomethine or amino group and the oxygen from the deprotonated phenolic group. tandfonline.comrsc.org This creates a stable six-membered chelate ring upon complexation.

Studies on analogous structures, such as (E)-2-(((3-aminophenyl)imino)methyl)phenol, confirm this bidentate or even tridentate behavior, coordinating via the azomethine nitrogen, the phenolic oxygen, and in some cases, an additional amine nitrogen if present. ekb.eg This (N, O) donor set allows for effective chelation with a variety of metal ions, forming mononuclear or polynuclear complexes depending on the reaction conditions and the metal-to-ligand ratio. researchgate.netugm.ac.id

The properties of the resulting metal complexes can be finely tuned by modifying the steric and electronic nature of the ligand. In this compound, the 3-bromophenyl group plays a crucial role.

Electronic Effects: The bromine atom, being an electronegative substituent on the phenyl ring, exerts a significant electron-withdrawing inductive effect. This influences the electron density on the coordinating nitrogen atom, which in turn affects the stability and the electronic properties of the metal complex.

Synthesis of Transition Metal Complexes

The versatile chelating ability of this compound and its derivatives allows for the synthesis of a broad spectrum of metal complexes.

The synthesis of lanthanide complexes with Schiff base ligands is an area of active research. nih.govresearchgate.net For ligands structurally similar to this compound, such as (E)-2-(((3-aminophenyl)imino)methyl)phenol, complexes with Lanthanum(III), Erbium(III), and Ytterbium(III) have been successfully synthesized. ekb.eg

The typical synthesis involves the reaction of the Schiff base ligand with the corresponding lanthanide(III) nitrate (B79036) salt in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.netnih.gov The resulting complexes often exhibit a 1:1 metal-to-ligand stoichiometry. ekb.eg Spectroscopic and analytical data for these types of complexes suggest that the ligand coordinates in a multidentate fashion. ekb.eg Thermogravimetric analysis often confirms the presence of coordinated and/or hydrated water molecules, leading to octahedral or other high-coordination number geometries. ekb.egugm.ac.id

Table 1: Representative Lanthanide Complexes with an Analogous Schiff Base Ligand

Metal Ion Ligand Typical Stoichiometry (Metal:Ligand) Proposed Geometry
La(III) (E)-2-(((3-aminophenyl)imino)methyl)phenol 1:1 Octahedral
Er(III) (E)-2-(((3-aminophenyl)imino)methyl)phenol 1:1 Octahedral
Yb(III) (E)-2-(((3-aminophenyl)imino)methyl)phenol 1:1 Octahedral

Data derived from studies on analogous compounds. ekb.eg

First-row transition metals readily form complexes with Schiff base ligands containing an (N, O) donor set. tandfonline.commdpi.comresearchgate.net The synthesis of Cu(II), Co(II), Ni(II), and Zn(II) complexes with this compound analogues is typically achieved by reacting the ligand with the corresponding metal acetate (B1210297) or chloride salt in an alcoholic solution. tandfonline.comresearchgate.net

The resulting complexes often have a 1:2 metal-to-ligand ratio, particularly with divalent metal ions. tandfonline.comrsc.org The geometry of these complexes is highly dependent on the metal ion:

Cu(II) complexes commonly adopt a distorted square planar geometry. rsc.org

Co(II) and Ni(II) complexes can exhibit either square planar or octahedral geometries, with the latter often involving the coordination of solvent molecules. researchgate.netacs.org

Zn(II) complexes , having a d¹⁰ electronic configuration, typically form tetrahedral complexes. tandfonline.com

Table 2: Typical Complexes of First-Row Transition Metals with (N,O) Bidentate Schiff Base Ligands

Metal Ion Typical Stoichiometry (Metal:Ligand) Common Geometries
Cu(II) 1:2 Distorted Square Planar
Co(II) 1:2 Octahedral, Square Planar
Ni(II) 1:2 Octahedral, Square Planar
Zn(II) 1:2 Tetrahedral

Data based on general findings for analogous Schiff base complexes. tandfonline.comrsc.orgresearchgate.net

Palladium(II) and Platinum(II)/(IV) complexes are of significant interest due to their potential applications. Schiff bases are effective ligands for these metals. researchgate.net The synthesis of Pd(II) complexes can be carried out by reacting the ligand with a palladium salt like Pd(OAc)₂ or K₂PdCl₄. nih.govresearchgate.net

For Pd(II), which has a d⁸ electron configuration, the resulting complexes are almost invariably square planar. researchgate.netnih.gov The ligand coordinates through the nitrogen and oxygen atoms in a bidentate fashion, often resulting in complexes with a 1:2 metal-to-ligand ratio in a trans configuration to minimize steric hindrance. nih.gov

The synthesis of platinum complexes can be achieved by reacting ligands with precursors like K₂PtCl₄. nih.govnih.gov While Pt(II) also favors a square planar geometry, Pt(IV) forms octahedral complexes. capes.gov.br The synthesis can sometimes be challenging and may require specific conditions to obtain stable, well-defined products. nih.gov

Table 3: Characteristics of Platinum Group Metal Complexes with Analogous Schiff Base Ligands

Metal Ion Oxidation State Common Geometry Synthesis Precursor Example
Palladium Pd(II) Square Planar Pd(OAc)₂, K₂PdCl₄
Platinum Pt(II) Square Planar K₂PtCl₄
Platinum Pt(IV) Octahedral (Oxidation of Pt(II) complexes)

Data derived from studies on related Schiff base and N-donor ligand complexes. nih.govnih.govcapes.gov.br

Structural Characterization of Metal Complexes

The definitive architecture and bonding within metal complexes of this compound are elucidated through a combination of crystallographic, spectroscopic, and analytical techniques.

X-ray Crystallography of Metal-Ligand Adducts

While specific crystallographic data for metal complexes of the aminophenol ligand this compound are not widely documented, analysis of its closely related Schiff base precursor, (E)-2-{[(3-Bromophenyl)imino]methyl}phenol, provides valuable structural insights. X-ray diffraction studies on this precursor reveal a monoclinic crystal system. nih.gov The molecule's conformation is stabilized by a strong intramolecular O—H···N hydrogen bond. nih.gov

For a metal-ligand adduct, single-crystal X-ray crystallography would serve as the definitive method for determining the precise coordination environment of the metal ion. This technique would unambiguously identify which atoms of the ligand—typically the phenolic oxygen and the amino nitrogen—are bonded to the metal center. Furthermore, it would reveal the coordination number and geometry (e.g., octahedral, tetrahedral, square planar) of the metal, the bond lengths and angles within the coordination sphere, and how the individual complex molecules arrange themselves in the crystal lattice.

Table 1: Crystal Data for the Related Schiff Base Precursor, C₁₃H₁₀BrNO nih.gov

Parameter Value
Formula C₁₃H₁₀BrNO
Molecular Weight 276.13
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.9700 (8)
b (Å) 10.540 (2)
c (Å) 13.200 (3)
β (°) 98.00 (3)
Volume (ų) 546.96 (19)

Spectroscopic Analysis of Coordination Modes (FTIR, UV-Vis, EPR)

Spectroscopic methods are crucial for understanding how the ligand coordinates to the metal ion, particularly when crystalline samples are unavailable.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the ligand's donor sites by observing shifts in the vibrational frequencies of its functional groups upon complexation. For this compound, the key vibrational bands would be the phenolic ν(C-O), the secondary amine ν(N-H), and the ν(C-N) stretching. In studies of similar Schiff base complexes, coordination of the azomethine nitrogen to the metal ion is confirmed by a shift in the ν(C=N) band to a different frequency. nih.gov Likewise, a shift in the phenolic ν(C-O) band indicates the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. nih.gov For the title compound, coordination of the amino nitrogen would be inferred from a shift in the ν(N-H) band.

Table 2: Typical FTIR Spectral Shifts Upon Complexation for Related Ligands nih.govekb.eg

Functional Group Free Ligand (cm⁻¹) Complex (cm⁻¹) Inference
ν(C=N) Azomethine ~1610-1612 ~1594-1625 Coordination of azomethine nitrogen

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the complex, which helps in deducing the coordination geometry. The electronic spectra of these complexes typically show bands arising from two main sources: intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) bands. For complexes with d-block metals, weaker d-d transition bands may also be observed. For instance, octahedral Mn(II) complexes of related ligands show transitions such as ⁶A₁g → ⁴T₁g(⁴G), while Fe(III) complexes exhibit bands corresponding to transitions like ⁶A₁g(S) → ⁴T₁g(G). nih.gov These assignments help in confirming the proposed geometry of the complexes. nih.govorientjchem.org

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying complexes with one or more unpaired electrons (paramagnetic species), such as those of Cu(II), Mn(II), Cr(III), and Fe(III). nih.gov The EPR spectrum can provide detailed information about the oxidation state of the metal, the symmetry of the coordination site, and the nature of the metal-ligand bonding.

Elemental and Thermogravimetric Analysis of Complexes

Elemental Analysis is a fundamental technique used to determine the empirical formula of a synthesized complex. By measuring the percentage composition of carbon, hydrogen, nitrogen, and the metal, the stoichiometry of the ligand-to-metal ratio can be established. For example, analyses of similar complexes have confirmed 1:1 and 1:2 metal-to-ligand stoichiometries. ekb.eg The results also help confirm the presence of counter-ions or solvent molecules in the coordination sphere.

Thermogravimetric Analysis (TGA) is employed to study the thermal stability of the complexes and to identify the nature of water molecules within them. TGA measures the change in mass of a sample as it is heated. A mass loss at lower temperatures (typically below 150°C) corresponds to the removal of hydrated (lattice) water, while mass loss at higher temperatures indicates the removal of coordinated water molecules. ekb.eg This distinction is crucial for confirming the complete coordination formula of the complex. ekb.eg

Table 3: Hypothetical Elemental Analysis for a [M(L)₂(H₂O)₂] Complex

Element Calculated % Found %
C Value Value
H Value Value
N Value Value
Br Value Value
M Value Value

Note: L represents the deprotonated form of this compound.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes are intrinsically linked to the identity of the central metal ion, its oxidation state, and the coordination geometry imposed by the ligand.

Magnetic Susceptibility Measurements are used to determine the effective magnetic moment (μ_eff) of a complex, which reveals the number of unpaired electrons. This information is critical for distinguishing between different possible geometries and spin states. For example, a high-spin octahedral Mn(II) complex (d⁵ configuration) is expected to have a magnetic moment close to the spin-only value of 5.92 B.M., and experimental values for related ligands are often found in this range (e.g., 5.22 B.M.). nih.gov In contrast, lanthanide complexes, such as those of La(III), are typically diamagnetic. ekb.eg

Supramolecular Assembly and Self-Coordination in Metal-Organic Frameworks

The field of supramolecular chemistry involves the design of complex chemical systems from smaller molecular components through non-covalent interactions. rsc.org Metal-Organic Frameworks (MOFs) and Supramolecular Coordination Complexes (SCCs) are two major classes of such materials, built from metal ions or clusters (nodes) and organic ligands (linkers). nih.govfrontiersin.org

The ligand this compound possesses key features that make it a promising candidate for use as a linker in these advanced materials:

Coordination Sites: It has two primary donor sites, the phenolic oxygen and the amino nitrogen, allowing it to chelate a single metal center.

Bridging Potential: The arrangement of these donor atoms allows the ligand to potentially bridge two different metal centers, a prerequisite for forming extended coordination polymers and MOFs. nih.gov

Hydrogen Bonding: The presence of the N-H group allows for the formation of strong hydrogen bonds, which can direct the self-assembly process and add stability to the resulting supramolecular architecture. nih.gov

Secondary Interactions: The bromophenyl group can participate in weaker interactions, such as π-π stacking, further influencing the packing of the molecules. researchgate.net

By careful selection of the metal ion, with its preferred coordination geometry (e.g., linear, tetrahedral, octahedral), and this ligand, it is conceivable to direct the self-assembly process toward either discrete, finite structures (like cages or rings, typical of SCCs) or infinite, porous networks (characteristic of MOFs). rsc.orgresearchgate.net The interplay between the strong metal-ligand coordination bonds and weaker intermolecular forces would define the final topology and properties of the resulting material. rsc.org

Applications in Materials Science and Advanced Chemical Technologies

Optoelectronic and Optical Materials

Organic compounds are increasingly central to the development of new optoelectronic and optical materials due to their tunable properties, fast response times, and large molecular plasticity. nih.govjhuapl.edu The structure of 2-{[(3-Bromophenyl)amino]methyl}phenol, featuring electron-donating and withdrawing groups connected through a conjugated system, is a classic design principle for optically active molecules.

Phenol-containing compounds and Schiff bases are widely explored for their fluorescent properties, often functioning as sensors for environmental or biological analytes. mdpi.comnih.gov The mechanism frequently involves Excited-State Intramolecular Proton Transfer (ESIPT) between the phenolic proton and the imine nitrogen, which can lead to a large Stokes shift and sensitivity to the local environment. mdpi.commdpi.com In probes designed for pH sensing, the deprotonation of the phenolic hydroxyl group at higher pH values can significantly alter the electronic structure and enhance fluorescence intensity. mdpi.comresearchgate.net

While direct studies on this compound as a fluorescent probe are not extensively documented, its structural similarity to other phenol-based Schiff bases suggests potential in this area. For instance, related compounds have been shown to act as "turn-on" fluorescent sensors for pH. A notable example is 2,6-bis-[(1-H-benzoimidazol-2-ylmethylimino)-methyl]-4-methylphenol, which displays a 36-fold increase in fluorescence intensity as the pH shifts from 5.0 to 8.5. researchgate.net This behavior is attributed to the formation of the phenoxide ion, which modifies the internal charge transfer (ICT) characteristics of the molecule. researchgate.net The presence of the bromine atom in this compound could further modulate its electronic and photophysical properties through the heavy-atom effect, potentially influencing intersystem crossing and phosphorescence.

Table 1: Performance of a Structurally Related Phenol-Based Fluorescent pH Probe

This table is based on data for 2,6-bis-[(1-H-benzoimidazol-2-ylmethylimino)-methyl]-4-methylphenol, a related Schiff base, to illustrate the potential sensing capabilities of this class of compounds.

PropertyValueReference
AnalytepH (H⁺) researchgate.net
pH Range5.0 - 8.5 researchgate.net
pKₐ6.99 (±0.09) researchgate.net
Fluorescence Change>36-fold increase researchgate.net
Excitation Wavelength (λₑₓ)425 nm researchgate.net
Emission Wavelength (λₑₘ)536 nm researchgate.net

Non-linear optical (NLO) materials are critical for technologies like optical data storage, image processing, and frequency conversion. nih.govjhuapl.edu Organic molecules, particularly those with a donor-π-acceptor (D-π-A) structure, are promising candidates for NLO applications. nih.gov The intramolecular charge transfer from the electron-donating group to the electron-accepting group through a conjugated bridge is key to achieving a high molecular hyperpolarizability (β), a measure of second-order NLO activity. researchgate.net

The structure of this compound contains a hydroxyl group (donor) and a bromo-substituted phenyl ring (acceptor), linked by a methylamino bridge which is part of the conjugated system. This arrangement suggests potential for NLO activity. Studies on analogous Schiff bases have confirmed that substitutions on the phenyl rings significantly impact NLO properties. For example, theoretical studies on 3-(((nitrophenyl)imino)methyl)phenol derivatives show that their NLO response is governed by their electronic absorption properties and low energy band gaps. researchgate.net The introduction of nitro groups, which are strong electron acceptors, leads to substantial first hyperpolarizability values. researchgate.net Co-crystallization of related molecules, such as 3-nitroaniline (B104315) and 3-nitrophenol, has also been shown to produce materials with significant second harmonic generation (SHG) efficiency. researchgate.net

Table 2: Calculated NLO Properties of Structurally Analogous Schiff Bases

This table presents theoretical data for related nitrophenyl-iminomethyl-phenol compounds to provide context for the potential NLO properties of the title compound.

CompoundDipole Moment (μ) [Debye]Polarizability (α) [esu]First Hyperpolarizability (β_tot) [esu]Reference
3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol5.102.65 x 10⁻²³3.12 x 10⁻³⁰ researchgate.net
3-(((2,4-dinitrophenyl)imino)methyl)phenol5.612.76 x 10⁻²³3.98 x 10⁻³⁰ researchgate.net

Specialty Chemicals and Functional Materials

The reactivity of the phenol (B47542) and amine functionalities, combined with the specific properties imparted by the bromophenyl group, allows this compound to be considered as a precursor or component in various specialty materials.

Schiff bases are a well-known class of chromophores, and many exhibit color due to the presence of the azomethine (-C=N-) group, which extends the conjugated π-electron system within the molecule. The color and properties of these dyes can be tuned by the nature of the aromatic rings attached to the C=N bond. The this compound molecule possesses the fundamental structural elements of a dye: a chromophore (the azomethine and aromatic rings) and an auxochrome (the phenolic hydroxyl group). Auxochromes like -OH can intensify the color and improve the dye's affinity for fabrics. While specific use of this compound as a dye is not widely reported, its structure is analogous to many known azo and Schiff base dyes. The presence of the bromine atom may enhance properties like lightfastness.

The bifunctional nature of this compound (containing both a phenol and a secondary amine group) suggests its potential use as a monomer in step-growth polymerization. For example, the phenolic hydroxyl group can react with aldehydes (like formaldehyde) to form phenolic resins. The presence of the bulky bromophenylamino-methyl substituent would significantly modify the structure and properties of the resulting resin, potentially enhancing its thermal stability or flame retardancy due to the bromine content.

Furthermore, this compound could be used as a polymer modifier. It could be grafted onto existing polymer backbones to introduce specific functionalities. For instance, grafting onto natural polymers like chitosan (B1678972) has been achieved using related compounds to impart new properties for biomedical or water treatment applications. acs.org The phenolic group offers a site for antioxidant activity, while the entire molecule could be used to introduce chelating sites for metal ions into a polymer matrix.

Catalytic Applications

Schiff base compounds are highly effective ligands for a wide range of metal ions. ekb.egbas.bg The nitrogen atom of the imine group and the oxygen atom of the phenolic group can coordinate with a metal center to form stable chelate complexes. ekb.eg These metal complexes often exhibit significant catalytic activity in various organic reactions.

The compound this compound is a potential ligand that can form complexes with transition metals. While catalytic studies involving this specific ligand are scarce, related Schiff base complexes have shown high efficacy. For example, chromium (III) complexes of "salphen" ligands (structurally similar to Schiff bases derived from salicylaldehyde) have been used as catalysts for the ring-opening polymerization of lactones and the copolymerization of CO₂ with epoxides. mdpi.com The electronic properties of the ligand, which are influenced by substituents like the bromo group, can fine-tune the catalytic activity of the metal center. Therefore, metal complexes of this compound could potentially be explored as catalysts in reactions such as oxidation, reduction, and carbon-carbon bond formation.

Ligands in Homogeneous Catalysis for Organic Transformations

The general class of aminophenol derivatives, particularly those capable of forming Schiff base complexes, are recognized for their utility as ligands in homogeneous catalysis. These ligands can coordinate with various transition metals to create catalysts for a range of organic transformations. However, specific studies detailing the use of this compound as a ligand are not found in the reviewed literature. The potential applications listed below are based on the performance of analogous compounds.

Asymmetric Catalysis (e.g., for C-C bond formation, addition reactions)

Chiral metal complexes are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. Salen-type ligands, which share a similar coordination environment with aminophenols, have been successfully used in asymmetric reactions. For instance, chiral Cu(II) and Ni(II) salen complexes have been employed as catalysts in the phase transfer Cα-alkylation of amino acid derivatives, achieving high enantiomeric excess. While this suggests a potential for chiral variants of this compound to be used in asymmetric C-C bond formation, no specific examples involving this ligand have been reported.

Precursors for Heterogeneous Catalysts

The immobilization of homogeneous catalysts onto solid supports can lead to the development of robust and recyclable heterogeneous catalysts. Primary amines, similar to the functional group present in the target molecule, have been anchored to polystyrene supports to create heterogeneous catalysts for reactions like the asymmetric nih.govresearchgate.net-Wittig rearrangement. nih.gov This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and reuse.

The structure of this compound suggests it could potentially be used as a precursor for such materials. The phenolic hydroxyl group or the aromatic rings could be chemically modified to attach the molecule to a solid support. The resulting material, bearing the aminophenol moiety, could then be used to chelate metal ions, forming a solid-supported catalyst. However, there are no specific reports of this compound being utilized in this manner.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies. The aminophenol structure, with its hydrogen bond donor (amine and hydroxyl groups) and acceptor (oxygen and nitrogen atoms) sites, is well-suited for participating in the formation of supramolecular structures.

Investigations into related molecules have demonstrated the formation of complex hydrogen-bonded networks. For example, a supramolecular assembly has been constructed from 2-amino-5-bromo-3-methylpyridine (B22881) and 2,4-dihydroxybenzoic acid, mediated by N+–H⋯O−, N–H⋯O, and O–H⋯O hydrogen bonds. While this showcases the principle, specific studies on the supramolecular chemistry or host-guest systems involving this compound are not available.

Chemical Probes for Spectroscopic Investigations

Molecules with specific functional groups can serve as probes for spectroscopic studies, often exhibiting changes in their spectral properties upon interaction with other molecules or changes in their environment. The aminophenol moiety can be spectroscopically active. For instance, the Schiff base precursor, 2-{(E)-[(4-bromophenyl)imino]methyl}phenol, has been characterized using FT-IR and NMR spectroscopy, and its photophysical properties have been studied. ekb.eg

Furthermore, related amino-containing compounds have been investigated for their biological properties using spectroscopic and computational methods. These studies often rely on techniques like FT-IR and UV-Vis spectroscopy to understand molecular structure and interactions. Although this compound possesses the necessary functional groups to be a candidate for such studies, there is no specific literature describing its use as a chemical probe for spectroscopic investigations.

Future Research Directions and Concluding Remarks

Exploration of Novel Synthetic Methodologies for Structural Complexity

The development of novel synthetic routes to create more intricate molecular architectures based on the aminomethylphenol framework is a vibrant area of research. A primary method for the synthesis of 2-{[(3-Bromophenyl)amino]methyl}phenol involves a two-step process. The initial step is the condensation reaction between 3-bromoaniline (B18343) and 2-hydroxybenzaldehyde to yield the corresponding Schiff base, 2-[(3-Bromophenyl)iminomethyl]phenol . nih.gov This intermediate can then be selectively reduced to the target aminomethylphenol.

Future synthetic explorations could focus on:

One-Pot Reactions: Developing efficient one-pot, multi-component reactions that bypass the isolation of the Schiff base intermediate, thereby improving atom economy and reducing reaction times.

Asymmetric Synthesis: Introducing chirality to the molecule, either at the benzylic carbon or through the use of chiral ligands, to produce enantiomerically pure compounds for applications in asymmetric catalysis.

Post-Synthetic Modification: Utilizing the reactivity of the aromatic rings and the secondary amine for further functionalization, leading to a diverse library of derivatives with tailored properties.

Advanced Characterization Techniques for Dynamic Processes

While standard characterization techniques such as NMR, IR, and mass spectrometry are crucial for confirming the static structure of This compound , advanced methods are necessary to understand its dynamic behavior. For a related compound, 4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenol , detailed NMR and crystallographic data are available, providing a reference for the expected spectral features of the title compound. nih.gov

Future research should employ:

Variable Temperature NMR (VT-NMR): To study conformational changes and restricted rotation around the C-N bonds, which can be influenced by the bulky bromine substituent.

2D NMR Techniques (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, especially in more complex derivatives.

In-situ Spectroscopy: To monitor the formation of the compound and its potential intermediates in real-time, providing mechanistic insights into the synthesis.

Predictive Modeling for Structure-Property Relationships in New Derivatives

Computational chemistry offers powerful tools to predict the properties of new derivatives of This compound before their synthesis, thus guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties.

Key areas for predictive modeling include:

QSAR (Quantitative Structure-Activity Relationship) Models: To correlate structural features of a series of derivatives with their potential catalytic activity or material properties.

Molecular Docking: To simulate the interaction of these compounds with metal centers or biological targets, predicting their efficacy as ligands or bioactive molecules.

Simulation of Spectroscopic Data: To aid in the interpretation of experimental NMR and IR spectra, especially for complex structures.

Expansion of Non-Biological Applications in Emerging Technologies

While aminophenol derivatives have been explored for their biological activities, there is a growing interest in their non-biological applications. The presence of both a soft amine donor and a hard phenol (B47542) donor, along with the bromo-functionalized aromatic ring, makes This compound a promising candidate for various technological applications.

Potential emerging applications include:

Organic Light-Emitting Diodes (OLEDs): As ligands in emissive metal complexes, where the bromine atom could enhance phosphorescence through the heavy-atom effect.

Sensors: As chemosensors for the detection of specific metal ions, where coordination induces a change in fluorescence or color.

Corrosion Inhibitors: The ability of the molecule to adsorb onto metal surfaces through its heteroatoms could be exploited for corrosion protection.

Interdisciplinary Approaches in Materials and Catalysis Research

The full potential of This compound and its derivatives can be realized through interdisciplinary research that bridges organic synthesis with materials science and catalysis.

Future interdisciplinary directions include:

Metal-Organic Frameworks (MOFs): Using the compound as a functionalized linker to construct porous materials with potential applications in gas storage and separation.

Homogeneous Catalysis: As a ligand for transition metal catalysts in cross-coupling reactions, where the electronic and steric properties can be fine-tuned to optimize catalytic performance.

Polymer Science: Incorporating the aminomethylphenol unit into polymer backbones to create functional materials with enhanced thermal stability or metal-coordinating properties.

Challenges and Opportunities in the Field of Aminomethylphenol Chemistry

The field of aminomethylphenol chemistry, while mature, continues to present both challenges and exciting opportunities.

Challenges:

Selectivity: Achieving regioselectivity in the functionalization of the aromatic rings can be challenging.

Scalability: Scaling up multi-step synthetic sequences for industrial applications can be economically unfeasible.

Stability: Some aminomethylphenol derivatives may be susceptible to oxidation or degradation under certain conditions.

Opportunities:

Sustainable Chemistry: Developing greener synthetic routes using environmentally benign solvents and catalysts.

New Applications: The continuous discovery of new properties and applications for this versatile class of compounds.

Synergy with Computational Chemistry: The increasing accuracy of predictive models will accelerate the discovery of new functional molecules.

Q & A

Q. What are the optimal synthetic routes for 2-{[(3-Bromophenyl)amino]methyl}phenol, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves a Mannich reaction, where 3-bromoaniline reacts with formaldehyde and phenol derivatives. Key intermediates like 3-bromophenylacetic acid (CAS 1878-67-7, ) or trifluoromethanesulfonate esters (e.g., 3-Bromophenyl trifluoromethanesulfonate, CAS 66107-31-1 ) may be used for bromine introduction. Characterization requires HPLC (≥95% purity verification) and NMR (to confirm regioselectivity of the bromine substitution). For example, 1H^1H-NMR can resolve aromatic protons near the bromine atom, while 13C^{13}C-NMR identifies the methylene bridge (-CH2_2-NH-) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine mass spectrometry (MS) for molecular weight confirmation (e.g., [M+H]+^+ peak at m/z 294.04) and FT-IR to identify functional groups (e.g., phenolic -OH stretch at ~3300 cm1^{-1}, C-Br vibration at ~550 cm1^{-1}). X-ray crystallography is ideal for resolving stereochemical ambiguities, as demonstrated for structurally similar bromophenyl derivatives like 3’-Bromo-2,2-dimethylbutyrophenone (CAS 898765-34-9 ).

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., tyrosinase or cytochrome P450 isoforms) using spectrophotometric assays. For instance, 4-(3-Bromopropoxy)phenol showed potential in hyperpigmentation studies via tyrosinase inhibition . Dose-response curves (0.1–100 µM) and IC50_{50} calculations are critical. Cell viability assays (MTT or resazurin) should precede mechanistic studies to rule out cytotoxicity .

Advanced Research Questions

Q. How does the bromine substitution pattern (3-bromo vs. 4-bromo) influence biological activity?

  • Methodological Answer : Compare this compound with its 4-bromo analog (e.g., 2-{[(4-Bromophenyl)amino]methyl}phenol ). Use molecular docking to assess binding affinity differences in target proteins (e.g., receptors or enzymes). In vitro assays under identical conditions (pH 7.4, 37°C) can reveal potency variations. For example, 3-bromo derivatives often exhibit enhanced lipophilicity (logP ~2.8) compared to 4-bromo isomers (logP ~2.5), affecting membrane permeability .

Q. What advanced techniques resolve conflicting data on the compound’s metabolic stability?

  • Methodological Answer : Employ LC-MS/MS to identify metabolites in microsomal incubations (human/rat liver microsomes). For instance, oxidative deamination of the -NH-CH2_2- group could produce phenolic byproducts. Conflicting half-life (t1/2_{1/2}) values may arise from assay conditions (e.g., NADPH concentration). Cross-validate using isotopic labeling (e.g., 2H^{2}H- or 13C^{13}C-tags) to track degradation pathways .

Q. How can environmental persistence and toxicity be assessed for this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Abiotic stability : Measure hydrolysis rates at pH 4–9 (25–50°C) via UV-Vis.
  • Biotic degradation : Use OECD 301F respirometry to assess microbial degradation in soil/water.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC50_{50} 48h) and algal growth inhibition assays. Data tables from similar bromophenols (e.g., 3-Bromophenol LC50_{50} = 12 mg/L ) provide benchmarks.

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